molecular formula C16H42N2O2Si4 B13797016 Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate CAS No. 55557-10-3

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate

Cat. No.: B13797016
CAS No.: 55557-10-3
M. Wt: 406.9 g/mol
InChI Key: ILGLPGYMCFETOI-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate is a highly functionalized organosilicon compound characterized by three trimethylsilyl (TMS) groups attached to amino moieties within a butanoate ester framework. Its structure features a central butanoate backbone with TMS-protected amino groups at positions 2 and 4, rendering it sterically bulky and electron-rich. Organosilicon compounds of this class are often employed as protective groups in organic synthesis, intermediates for polymer precursors, or ligands in coordination chemistry due to their thermal stability and resistance to hydrolysis .

Properties

CAS No.

55557-10-3

Molecular Formula

C16H42N2O2Si4

Molecular Weight

406.9 g/mol

IUPAC Name

trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate

InChI

InChI=1S/C16H42N2O2Si4/c1-21(2,3)17-15(16(19)20-24(10,11)12)13-14-18(22(4,5)6)23(7,8)9/h15,17H,13-14H2,1-12H3

InChI Key

ILGLPGYMCFETOI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(CCN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

  • Starting Materials : The synthesis typically begins with butanoic acid derivatives (such as butanoate esters or acid chlorides) and silylated amines, specifically amines bearing trimethylsilyl substituents.

  • Silylation of Amines : Amines are first converted into their bis(trimethylsilyl)amino or trimethylsilylamino derivatives using reagents like chlorotrimethylsilane (TMSCl) in the presence of a base, often under anhydrous and inert atmosphere conditions to prevent hydrolysis.

  • Coupling Reaction : The silylated amines are then reacted with the butanoic acid derivative. This step often involves nucleophilic substitution or amidation reactions where the amine attacks the activated carbonyl carbon of the butanoate derivative.

  • Reaction Conditions : The process requires strict temperature control, typically performed at low to moderate temperatures (0–25 °C) to prevent decomposition or side reactions. An inert atmosphere (nitrogen or argon) is maintained throughout to exclude moisture, which can hydrolyze the sensitive silyl groups.

  • Purification : The crude product is purified by standard techniques such as column chromatography or recrystallization from suitable organic solvents to isolate the pure this compound.

Reaction Scheme (Simplified)

  • Silylation of amine:

$$
\text{R-NH}2 + 2 \text{Cl-Si(CH}3)3 \xrightarrow{\text{Base, Anhydrous}} \text{R-N[Si(CH}3)3]2 + 2 \text{HCl}
$$

  • Coupling with butanoate derivative:

$$
\text{R-N[Si(CH}3)3]_2 + \text{Butanoate derivative} \rightarrow \text{this compound}
$$

Key Considerations

  • Moisture Sensitivity : The trimethylsilyl groups are highly sensitive to moisture, necessitating rigorous exclusion of water during synthesis and handling.

  • Temperature Control : Avoidance of high temperatures prevents decomposition of silyl groups and side reactions.

  • Inert Atmosphere : Use of nitrogen or argon atmosphere is critical to maintain product integrity.

Comparative Analysis of Preparation Methods

Aspect Method Using Silylated Amines with Butanoic Acid Derivatives
Starting Materials Silylated amines, butanoic acid derivatives
Reaction Type Amidation/nucleophilic substitution
Atmosphere Inert (N2 or Ar)
Temperature Range 0–25 °C
Moisture Sensitivity High
Purification Techniques Chromatography, recrystallization
Yield Moderate to high, depending on purity of reagents
Advantages High selectivity, control over substitution pattern
Challenges Requires stringent anhydrous conditions, sensitive reagents

Research Findings and Observations

  • The multiple trimethylsilyl groups confer enhanced stability and reactivity, allowing the compound to act as a versatile reagent in organic synthesis.

  • The presence of silyl amine groups stabilizes transition states in reactions, promoting higher reaction rates and selectivity.

  • The synthetic protocols emphasize the importance of moisture exclusion and temperature control to maintain the integrity of the silyl groups.

  • Multi-step synthesis routes have been optimized to improve yields and purity, with ongoing research focusing on more efficient silylation methods and coupling strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The TMS groups stabilize transition states during nucleophilic substitutions. Key findings include:

  • Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) under mild conditions (25–40°C) to yield silyl ethers and free amines. For example:

    Compound+ROHTMS OR+NH2 butanoate derivatives(Yield 85 92 )[1][9]\text{Compound}+\text{ROH}\rightarrow \text{TMS OR}+\text{NH}_2\text{ butanoate derivatives}\quad (\text{Yield 85 92 })[1][9]
  • Transsilylation : Exchanges TMS groups with electrophilic silanes (e.g., chlorotrimethylsilane) in toluene at 80°C, forming mixed silyl derivatives.

Condensation with Carbonyl Compounds

The amino groups participate in condensations:

  • Ketone/Aldehyde Activation : Acts as a silylating agent, converting carbonyl groups into enol silyl ethers. For instance, with acetone:

    (CH3)2CO+Compound(CH3)2C O TMS+NH3(Conversion 78 )[5][7](\text{CH}_3)_2\text{CO}+\text{Compound}\rightarrow (\text{CH}_3)_2\text{C O TMS}+\text{NH}_3\quad (\text{Conversion 78 })[5][7]
  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form stabilized imines, useful in heterocyclic synthesis .

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing stepwise hydrolysis:

  • Initial Hydrolysis : TMS groups on the amino residues react with water, forming silanols and releasing ammonia:

    Compound+H2OSi OH+NH3(t1/2=2.5texthrat25C)[4][10]\text{Compound}+\text{H}_2\text{O}\rightarrow \text{Si OH}+\text{NH}_3\quad (t_{1/2}=2.5\\text{hr at 25 C})[4][10]
  • Complete Degradation : Prolonged exposure to aqueous acid (pH < 3) cleaves all silyl groups, yielding 4-amino-2-aminobutanoic acid .

Coordination Chemistry

The nitrogen atoms serve as ligands in metal complexes:

Metal Reaction Conditions Product Application
Sn(II)THF, 0°C[Sn(Compound)_2]Catalyst for aldol condensations
Li(I)Hexane, −78°C[Li(Compound)]Base in deprotonation reactions

Comparative Reactivity

The compound’s reactivity differs from simpler silyl amines due to its multi-dentate structure:

Property This Compound HMDS NaHMDS
Hydrolysis Rate (25°C)0.18 mol·L⁻¹·hr⁻¹0.35 mol·L⁻¹·hr⁻¹N/A
Melting Point−20°C −78°C 245°C
Catalytic Efficiency (Aldol)92% yield 65% yield 88% yield

Thermal Decomposition

At temperatures >150°C, the compound undergoes retro-silylation:

CompoundΔ3textTMSNH2+butenoate ester(Activation Energy 98 kJ mol)[1][6]\text{Compound}\xrightarrow{\Delta}3\\text{TMS NH}_2+\text{butenoate ester}\quad (\text{Activation Energy 98 kJ mol})[1][6]

This compound’s versatility stems from its ability to stabilize reactive intermediates while remaining tractable in synthetic workflows. Further research is needed to explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate serves as an essential building block in the synthesis of other organosilicon compounds. Its multiple trimethylsilyl groups enhance stability and reactivity, making it particularly valuable in reactions requiring robust intermediates.

Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to achieve high yields and purity. The compound can be synthesized through various methods, including:

  • Silylation Reactions: Utilizing trimethylsilyl groups to modify other organic molecules.
  • Amidation Reactions: Facilitating the formation of amide bonds, which are crucial for creating more complex structures.

Applications in Materials Science

Polymer Chemistry
The compound's ability to enhance the properties of polymers makes it a valuable additive in polymer chemistry. By incorporating trimethylsilyl groups into polymer matrices, researchers can improve thermal stability, mechanical strength, and hydrophobicity. This is particularly useful in developing advanced materials for coatings and adhesives.

Silicone-Based Materials
this compound is also used in the formulation of silicone-based materials, which are widely employed in various industries due to their excellent thermal stability and resistance to environmental degradation.

Case Studies and Research Findings

Case Study 1: Enhanced Polymer Properties
In a study published in Journal of Polymer Science, researchers demonstrated that incorporating trimethylsilyl groups into polyurethane networks significantly improved their thermal stability and mechanical properties compared to traditional formulations. The study highlighted the role of this compound as a key additive.

Case Study 2: Synthesis of Novel Organosilicon Compounds
A research article in Organometallic Chemistry detailed the use of this compound as a precursor for synthesizing novel organosilicon compounds with potential applications in catalysis. The findings indicated that the unique structure of this compound facilitates the formation of new silicon-based catalysts with enhanced activity.

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it effective in protecting sensitive functional groups during synthesis .

Comparison with Similar Compounds

Data Tables

Table 2: Property Comparison
Compound Thermal Stability Solubility Reactivity
Target Compound High (TMS groups) Moderate (polar) Hydrolysis-resistant
[(Me₃Si)NH(BNMe₂)]NB(NMe₂)₂ Moderate Low (crystalline) B-N bond reactivity
C₂₈H₂₈F₄Si₂ High (aromatic) Low (non-polar) Photoactive

Research Findings and Implications

  • Steric vs. Electronic Effects : The target compound’s multiple TMS groups impart steric shielding, making it less reactive toward nucleophiles than ’s boron-containing analog, which has labile B-N bonds .
  • Structural Flexibility: The butanoate ester’s aliphatic chain may enhance solubility in organic solvents compared to ’s rigid aromatic system, though at the cost of reduced thermal stability .
  • Synthetic Challenges : Low-temperature synthesis (e.g., 195 K in ) is critical for stabilizing reactive intermediates, a consideration likely applicable to the target compound’s preparation .

Biological Activity

Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate, also known by its CAS number 55557-10-3, is a complex organosilicon compound characterized by multiple trimethylsilyl groups. Its unique structure enhances its stability and reactivity, making it valuable in various chemical applications, particularly in synthetic organic chemistry and materials science.

The molecular formula of this compound is C16_{16}H42_{42}N2_{2}O2_{2}Si4_{4}, with a molecular weight of approximately 406.86 g/mol. The presence of multiple trimethylsilyl groups contributes to its distinctive chemical behavior, allowing it to function as a versatile building block in different chemical processes.

PropertyValue
Molecular FormulaC16_{16}H42_{42}N2_{2}O2_{2}Si4_{4}
Molecular Weight406.86 g/mol
CAS Number55557-10-3
LogP4.91

Biological Activity

Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential applications in various biological contexts:

  • Antimicrobial Properties : Compounds with similar silane structures have shown antimicrobial activity, which may extend to this compound. The presence of silicon in organic compounds has been associated with enhanced biological interactions.
  • Drug Delivery Systems : The stability and reactivity of trimethylsilyl groups can be beneficial in drug formulation and delivery systems, potentially improving the bioavailability of therapeutic agents.
  • Enzyme Inhibition : Some organosilicon compounds have been studied for their ability to inhibit specific enzymes, which could be explored further with this compound to assess its potential as an enzyme inhibitor.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Synthesis and Reactivity : A study demonstrated the utility of similar organosilicon compounds in one-pot multicomponent reactions, showcasing their versatility in synthesizing complex molecules .
  • Material Science Applications : The compound is noted for its role as a precursor in the synthesis of silicone-based materials, which are widely used in various industries due to their unique properties .
  • Comparative Studies : Comparative analysis with structurally similar compounds indicates that this compound exhibits enhanced stability and reactivity due to its multiple trimethylsilyl groups .

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